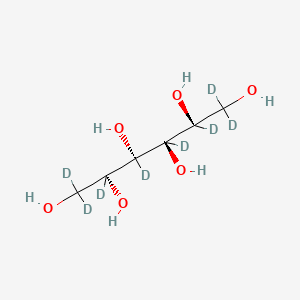
D-Sorbitol-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Sorbitol-d8, also known as Sorbitol-d8 or D-Glucitol-d8, is a deuterium-labeled form of D-Sorbitol. It is a six-carbon sugar alcohol that can be used as a sugar substitute. The compound is often utilized in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental purposes .
准备方法
Synthetic Routes and Reaction Conditions
D-Sorbitol-d8 is synthesized by the hydrogenation of D-Glucose in the presence of deuterium gas. The reaction typically involves a platinum catalyst and is carried out under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the D-Sorbitol molecule, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction conditions are optimized to maximize the incorporation of deuterium atoms into the D-Sorbitol molecule .
化学反应分析
Types of Reactions
D-Sorbitol-d8 undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to D-Glucose-d8 under specific conditions.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sorbitol dehydrogenase, NAD+, and appropriate buffers.
Reduction: Hydrogen gas and suitable catalysts.
Substitution: Various isotopic or functional group reagents depending on the desired substitution.
Major Products Formed
Oxidation: D-Fructose-d8
Reduction: D-Glucose-d8
Substitution: Various isotopically labeled or functionalized derivatives of this compound.
科学研究应用
D-Sorbitol-d8 has a wide range of scientific research applications, including:
作用机制
D-Sorbitol-d8 exerts its effects primarily through its role as a sugar alcohol. It can act as a laxative by drawing water into the large intestine, thereby stimulating bowel movements . Additionally, its deuterium labeling allows it to be used as a tracer in various biochemical and pharmacokinetic studies, providing insights into metabolic and enzymatic processes .
相似化合物的比较
Similar Compounds
D-Sorbitol: The non-deuterated form of D-Sorbitol-d8, commonly used as a sugar substitute and in various industrial applications.
D-Mannitol: Another six-carbon sugar alcohol with similar properties but different stereochemistry.
Xylitol: A five-carbon sugar alcohol used as a sugar substitute with different metabolic pathways.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where stable isotopic tracers are required. This labeling allows for precise tracking and analysis of metabolic and enzymatic processes, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChI 键 |
FBPFZTCFMRRESA-NHQJSRGRSA-N |
手性 SMILES |
[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


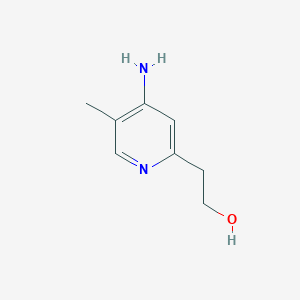
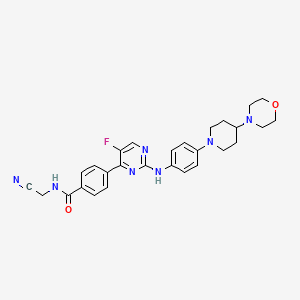
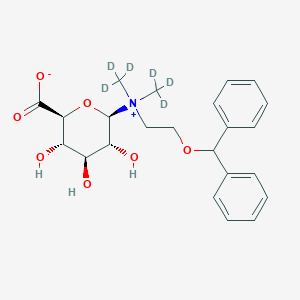
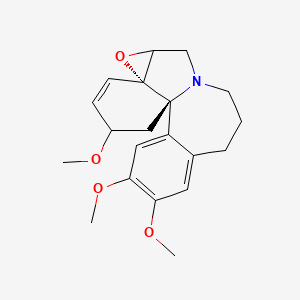

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
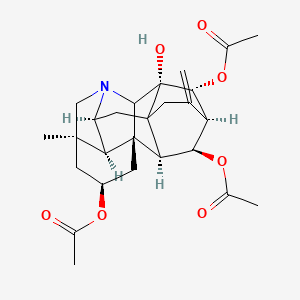
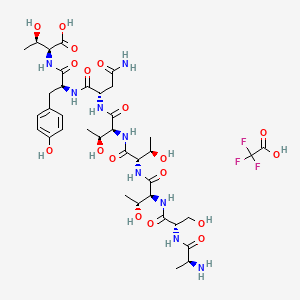
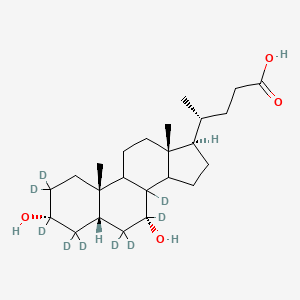
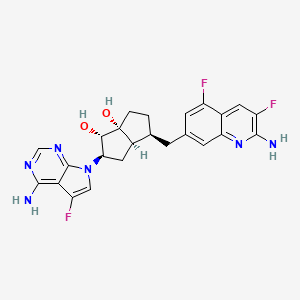
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
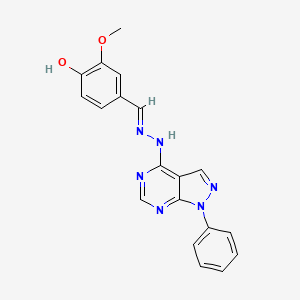
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
